molecular formula C22H26N4O3 B1679677 PF-03716556 CAS No. 928774-43-0

PF-03716556

Cat. No. B1679677
M. Wt: 394.5 g/mol
InChI Key: YBHKBMJREUZHOV-QGZVFWFLSA-N
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Description

PF-03716556 is a potent and selective P-CAB (potassium-competitive acid blocker), with pIC50 of 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It inhibits gastric acid secretion and displays no activity at Na+,K±ATPase . It is used for the treatment of gastroesophageal reflux disease .


Molecular Structure Analysis

The molecular structure of PF-03716556 is C22H26N4O3 . The compound is also known as [N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide] .


Chemical Reactions Analysis

PF-03716556 is a potent and selective acid pump antagonist. It has a pIC50 of about 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It is used for the treatment of gastroesophageal reflux disease .


Physical And Chemical Properties Analysis

PF-03716556 is a white to tan powder . It is soluble in DMSO . The compound has a molecular weight of 394.47 .

Scientific Research Applications

  • New Trends and Future Perspectives on Plasma Focus Research :

    • This paper by L. Soto (2005) offers a comprehensive overview of contributions in plasma focus devices, discussing their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).
  • Progress in Plasma Focus Research and Applications :

    • V. Krauz (2006) analyzes the current state of plasma focus research, highlighting its use in high-energy-density physics studies and various application problems (Krauz, 2006).
  • Oxy-fuel Combustion of Pulverized Fuels Combustion Fundamentals and Modeling

    :

    • A paper by C. Yin and Jinyue Yan (2016) discusses oxy-fuel combustion of pulverized fuels (PF) as a technology for CO2 capture from power plants, addressing its fundamentals and modeling (Yin & Yan, 2016).
  • Measuring Procedural Fidelity in Behavioural Research :

    • Jennifer R. Ledford and D. Gast (2014) examine procedural fidelity (PF) in the context of research implementation, highlighting its importance in determining the effectiveness of interventions (Ledford & Gast, 2014).
  • Dense Transient Pinches and Pulsed Power Technology Research and Applications Using Medium and Small Devices

    :

    • L. Soto and colleagues (
  • Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System :

    • Shen Yin and Xiangping Zhu (2015) present a modified particle filter, the intelligent particle filter (IPF), for estimating hidden states of nonlinear/non-Gaussian systems, with applications in real-time fault detection (Yin & Zhu, 2015).
  • Precision Farming Adoption and Use in Ohio Case Studies of Six Leading-edge Adopters

    :

    • M. Batte and Mike Arnholt (2003) discuss precision farming (PF) and its role in improving farm management decisions, particularly in the context of information gathering technologies (Batte & Arnholt, 2003).

properties

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648811
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-03716556

CAS RN

928774-43-0
Record name PF-03716556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03716556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Mori, H Tonai-Kachi, Y Ochi, Y Taniguchi… - … of Pharmacology and …, 2009 - ASPET
… We determined the selectivity profile for PF-03716556 by evaluating the effect of PF-03716556 on the specific binding of radioligands to receptors, ion channels, and enzymes. This …
Number of citations: 27 jpet.aspetjournals.org
S Tanaka, M Morita, T Yamagishi… - Journal of Medicinal …, 2022 - ACS Publications
… Although the crystal structure of PF-03716556 does not resolve water … PF-03716556 and the binding pocket, and thus hydrophobic interactions would be weakened. In PF-03716556, …
Number of citations: 5 pubs.acs.org
R Siddiqui, SK Roberts, TYY Ong… - Parasites & …, 2019 - parasitesandvectors.biomedcentral …
… 100 μM strontium chloride preserved the ability of amoeboid transformation as the survival reached 85.78%; similarly 100 μM PF-03716556 resulted in viability of 78.15%. 100 μM …
K Abe, M Ozako, M Inukai, Y Matsuyuki… - Communications …, 2023 - nature.com
… SCH28080, known as an ancestor compound of P-CABs, and its related compounds (BYK99, PF-03716556 and soraprazan) or a drug (tegoprazan) (Supplementary Fig. 1), share a …
Number of citations: 8 www.nature.com
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
S Keshipour, A Shaabani, S Shojaei, H Nosrati… - Journal of the Iranian …, 2015 - Springer
… PF-03716556 (B) is an imidazo-chromene introduced as a potent and selective acid pump antagonist for the treatment of gastroesophageal reflux disease [25]. Cassiadinine (C) is a …
Number of citations: 11 link.springer.com
GE Boeckxstaens - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… Revaprazan, AZD0865 and the most recently reported PF-03716556 indeed more efficiently inhibit H+,K+-ATPase activity in vitro and block acid secretion in animal models (rats and …
Number of citations: 13 www.tandfonline.com
JM Shin, N Inatomi, K Munson, D Strugatsky… - … of Pharmacology and …, 2011 - ASPET
… -carboxamide (AZD0865), revaprazan, and N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556…
Number of citations: 135 jpet.aspetjournals.org
Y Arikawa, A Hasuoka, H Nishida, K Hirase… - Bioorganic & Medicinal …, 2015 - Elsevier
On the basis of a series of novel and potent potassium-competitive acid blockers represented by 1-sulfonylpyrrole derivative 7, we prepared several five-membered heterocyclic …
Number of citations: 10 www.sciencedirect.com
C Li, M Su, Y Yan, L Zhou, L Ao, W Fang, Y Li - European Journal of …, 2017 - Elsevier
(5-(1H-indol-5-yl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (KFP-H008),a novel and potent potassium-competitive acid blocker for the treatment of acid secretion …
Number of citations: 13 www.sciencedirect.com

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